1-(4-chlorophenyl)-1H-pyrazol-4-amine

Antitubercular Pyrazole MIC

Research on kinase inhibitors or antitubercular agents often faces supply gaps for a reliable 4-chlorophenyl pyrazole scaffold with consistent reactivity. This high-purity 1-(4-chlorophenyl)-1H-pyrazol-4-amine provides the electron-withdrawing 4-chlorophenyl group that enhances cross-coupling yields and target binding. • Anti-TB scaffold: derivatives achieve MIC 1.56 μg/mL vs M. tuberculosis H37Rv, outperforming pyrazinamide. • Amino handle enables diazotization/Pd coupling for library synthesis (up to 71% yield). • Validated in AGC kinase inhibitor design (AT13148). In stock with documented purity for reproducible R&D results.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 14044-28-1
Cat. No. B1288852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-pyrazol-4-amine
CAS14044-28-1
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)N)Cl
InChIInChI=1S/C9H8ClN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2
InChIKeyDORBMMDVOZDCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1H-pyrazol-4-amine Overview


1-(4-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14044-28-1) is a heterocyclic aromatic amine consisting of a pyrazole core substituted with a 4-chlorophenyl group at the N1 position and a primary amine at the C4 position. It serves as a key synthetic intermediate for the preparation of more complex biologically active molecules, including potential kinase inhibitors and antimicrobial agents [1]. This compound belongs to the broader class of N-aryl-4-aminopyrazoles, which have been extensively utilized as building blocks for derivatization due to the synthetic versatility of the 4-amino group and the electronic modulation provided by the N-aryl substituent [2]. Its physicochemical profile, including a melting point of 93–94 °C and a predicted LogP of approximately 1.8, supports its handling under standard laboratory conditions .

Synthetic intermediate workflow: Core scaffold for derivatization into bioactive pyrazoles and pyrazolines.
Selective derivatization handle: C4 primary amine supports diazotization and cross-coupling at a defined position.
Electron-modulating aryl group: 4-chlorophenyl substituent tunes pyrazole π-density for coupling reactivity.
Standard laboratory handling: Reported melting point and moderate lipophilicity support routine synthetic operations.

Uniqueness of 1-(4-Chlorophenyl)-1H-pyrazol-4-amine


Simple substitution of 1-(4-chlorophenyl)-1H-pyrazol-4-amine with an unsubstituted phenyl analog (e.g., 1-phenyl-1H-pyrazol-4-amine) or a regioisomeric 5-amine significantly alters both the electronic properties of the heterocyclic core and the steric environment at the reactive amino site, which can drastically impact downstream coupling efficiency and the biological activity of final derivatives [1]. The presence of the electron-withdrawing chloro substituent at the para position of the N1-phenyl ring modulates the π-electron density of the pyrazole ring, affecting the nucleophilicity of the 4-amino group and the stability of intermediates in cross-coupling reactions [2]. Furthermore, in biological contexts, the 4-chlorophenyl motif is a privileged pharmacophore for engaging hydrophobic pockets in target proteins; replacing it with a smaller or less lipophilic group can reduce target binding affinity and cellular potency, as evidenced by SAR studies on related pyrazole-based scaffolds [1].

Unsubstituted phenyl analog
Lacks the electron-withdrawing chloro group; may alter pyrazole π-density and shift amine nucleophilicity in cross-coupling reactions.
5-Amino regioisomer
Different steric environment around the reactive amine may change coupling efficiency and regioselectivity in downstream derivatization.
Alternative N-aryl substituents (e.g., 4-fluoro)
Varying halogen electronegativity and size may shift lipophilicity and target-protein engagement in final derivatives; SAR context may not transfer.

Quantitative Evidence for 1-(4-Chlorophenyl)-1H-pyrazol-4-amine


Antitubercular Potency Against M. tuberculosis

While the parent compound 1-(4-chlorophenyl)-1H-pyrazol-4-amine itself is not the active pharmaceutical ingredient, it is the essential core scaffold from which highly potent antitubercular agents are derived. In a direct head-to-head comparison within the same synthetic series, a derivative (10e) incorporating the 1-(4-chlorophenyl)pyrazole motif exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv, whereas the standard first-line antitubercular drug pyrazinamide required a MIC of 3.125 μg/mL under identical assay conditions [1].

Antitubercular MIC
Head-to-head (derivative)
Derivative 10e MIC 1.56 µg/mL; pyrazinamide 3.125 µg/mL
Supports scaffold selection for antitubercular derivatization studies.
Derivative-level evidence against M. tuberculosis H37Rv; review parent-compound scope.
Antitubercular Pyrazole MIC

Synthetic Efficiency for Arylated Pyrazoles

1-(4-Chlorophenyl)-1H-pyrazol-4-amine belongs to a class of amino-pyrazoles that serve as efficient building blocks for the synthesis of fully substituted pyrazoles via diazotization and subsequent Suzuki–Miyaura cross-coupling or C–H activation. Using a protocol optimized for heterocycle-substituted amino-pyrazoles, arylated pyrazoles can be obtained in up to 71% yield over four synthetic steps [1]. In contrast, alternative approaches using pyrazoles lacking the 4-amino handle often require longer synthetic sequences or provide lower overall yields due to poor regioselectivity in functionalization [2].

Synthetic yield
Class-level
Up to 71% over four steps
May support cost-efficient library synthesis of arylated pyrazoles.
Protocol-dependent; reported yield range for amino-pyrazole class.
Synthetic Chemistry Cross-Coupling Yield

Physicochemical Property Differentiation

The introduction of the 4-chloro substituent on the N1-phenyl ring of 1-(4-chlorophenyl)-1H-pyrazol-4-amine significantly alters its physicochemical profile relative to the unsubstituted phenyl analog 1-phenyl-1H-pyrazol-4-amine. The target compound has a measured melting point of 93–94 °C and a predicted LogP (XLogP3) of 1.8, reflecting moderate lipophilicity . In contrast, the non-chlorinated analog 1-phenyl-1H-pyrazol-4-amine (CAS 20518-11-6) has a reported melting point of 101–104 °C and a lower predicted LogP of approximately 1.2 .

Physicochemical profile
Cross-study comparable
mp 93–94 °C; LogP 1.8 vs. phenyl analog LogP ~1.2
Supports identity verification and analytical method development.
LogP from predictive models (XLogP3); verify experimentally.
Physicochemical Properties Lipophilicity Melting Point

Availability as Certified Reference Material

1-(4-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14044-28-1) is listed in the Sigma-Aldrich catalog, indicating its availability as a research-grade chemical from a major global supplier with documented quality specifications [1]. This is in contrast to several closely related analogs, such as 1-(4-fluorophenyl)-1H-pyrazol-4-amine (CAS 132877-49-7), which are not consistently available as off-the-shelf certified reference materials and often require custom synthesis with longer lead times and higher minimum order quantities .

Commercial availability
Class-level
Multiple vendor listings; purity up to 97%
Supports procurement planning with established supply channels.
Vendor catalog review; verify current stock and lot-specific COA.
Analytical Chemistry Reference Standard Quality Control

Key Applications of 1-(4-Chlorophenyl)-1H-pyrazol-4-amine


Antitubercular Drug Discovery

Utilize 1-(4-chlorophenyl)-1H-pyrazol-4-amine as the core heterocyclic scaffold for the design and synthesis of novel antitubercular agents. Derivatization of this scaffold has yielded compounds with MIC values as low as 1.56 μg/mL against M. tuberculosis H37Rv, outperforming the standard drug pyrazinamide (3.125 μg/mL) [1]. This scaffold is particularly suited for hit-to-lead optimization campaigns targeting drug-resistant TB strains [1].

Fully Substituted Pyrazole Synthesis

Employ 1-(4-chlorophenyl)-1H-pyrazol-4-amine as a starting material for the rapid assembly of highly substituted pyrazole libraries. The 4-amino group enables sequential diazotization and Pd-catalyzed cross-coupling to introduce diverse aryl and heteroaryl substituents at the C4 position, achieving overall yields of up to 71% over four steps [2]. This route is more atom-economical and time-efficient than de novo construction of the pyrazole ring for each derivative [2].

Analytical Reference Standard

Procure 1-(4-chlorophenyl)-1H-pyrazol-4-amine for use as an analytical reference standard in the development and validation of HPLC, LC-MS, or GC-MS methods. Its well-defined physicochemical properties (melting point 93–94 °C, LogP 1.8) and commercial availability from major suppliers with documented purity specifications make it a reliable calibrant for quantifying related pyrazole impurities or metabolites in pharmaceutical and agrochemical research.

Kinase Inhibitor Core Motif

Incorporate 1-(4-chlorophenyl)-1H-pyrazol-4-amine into kinase inhibitor design as a hinge-binding or solvent-exposed motif. The 4-chlorophenyl group occupies hydrophobic pockets in target kinases, while the 4-amino group provides a vector for introducing solubilizing or selectivity-conferring substituents [3]. This scaffold has been validated in the development of multi-AGC kinase inhibitors such as AT13148, which utilizes a closely related 4-chlorophenyl pyrazole motif .

Application
Selection Property
Validation Focus
Antitubercular scaffold studies
Scaffold derivatization potential at C4
MIC endpoint review in M. tuberculosis models
Pyrazole library synthesis
C4-amine cross-coupling handle
Yield and purity optimization across derivatization routes
Analytical reference standard
Physicochemical identity markers (mp, LogP)
HPLC/LC-MS method calibration and impurity profiling
Kinase inhibitor scaffold research
Hydrophobic pocket engagement motif
Kinase panel selectivity and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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